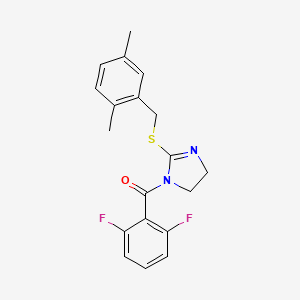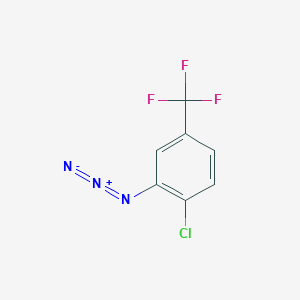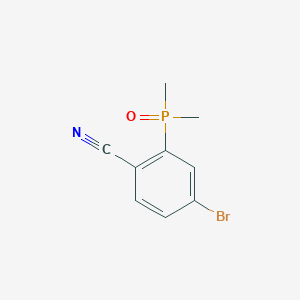![molecular formula C21H21N3OS B2965681 4-((2-methylbenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899731-21-6](/img/structure/B2965681.png)
4-((2-methylbenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a pyridin-3-ylmethyl group and a 2-methylbenzylthio group. Pyrimidine derivatives have been found in many natural products and bioactive pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrimidine ring provides a planar, aromatic, and electron-rich environment, which can participate in π-π stacking interactions and hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the pyrimidine ring and the pyridin-3-ylmethyl group. Pyrimidine rings are known to participate in a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Antibacterial and Antifungal Properties : A series of novel methylene-bis-pyrimidinyl-spiro-4-thiazolidinones, related to the chemical class of interest, were synthesized and evaluated for their antibacterial and antifungal activities. The synthesis involved a multi-step process starting with guanidine hydrochloride reacting with methylene-bis-chalcones, highlighting the compound's potential in developing new antimicrobial agents (Srinivas et al., 2008).
Corrosion Inhibition : Pyridopyrimidinones derivatives were investigated for their inhibition behavior on the corrosion of API 5L X52 carbon steel in sulfamic acid solutions. These studies included electrochemical methods and theoretical quantum chemical calculations, demonstrating the compound's utility in industrial applications related to corrosion prevention (Abdallah et al., 2018).
Anti-HIV Activity : Novel non-nucleoside reverse transcriptase inhibitors of the S-DABO series, including dihydro(alkylthio)(naphthylmethyl)oxopyrimidines, were synthesized and tested against HIV-1. Modifications to the pyrimidine ring were explored to enhance antiretroviral activity, providing insights into the design of new drugs targeting HIV (Mai et al., 1997).
Synthesis Techniques and Derivatives
Modified Synthesis Approaches : Research on the synthesis of pyrimidinyl derivatives, including methods to achieve various pyrimidin-2-ylmethyl structures, contributes to the understanding of efficient production techniques for these compounds. These studies provide a foundation for the synthesis of related compounds with potential biological and industrial applications (Erkin & Krutikov, 2008).
Design and Discovery for Cognitive Disorders : PF-04447943, a novel PDE9A inhibitor with a pyrimidinylmethyl component, was identified for the treatment of cognitive disorders. This compound demonstrates the potential of pyrimidinyl derivatives in addressing neurological conditions through modulation of cGMP signaling pathways (Verhoest et al., 2012).
Wirkmechanismus
Target of Action
Similar compounds have been shown to have significant antimycobacterial activity againstMycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, suggesting that the compound may act on similar targets.
Mode of Action
Based on its antimycobacterial activity, it can be inferred that it may interact with key proteins or enzymes in the mycobacterium species to inhibit their growth or survival .
Biochemical Pathways
Given its antimycobacterial activity, it is likely that it interferes with essential biochemical pathways in mycobacterium species, leading to their inhibition .
Result of Action
It can be inferred from its antimycobacterial activity that it likely leads to the death or inhibition of mycobacterium species .
Eigenschaften
IUPAC Name |
4-[(2-methylphenyl)methylsulfanyl]-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-15-6-2-3-8-17(15)14-26-20-18-9-4-10-19(18)24(21(25)23-20)13-16-7-5-11-22-12-16/h2-3,5-8,11-12H,4,9-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGRESUWSKPUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/no-structure.png)


![2-(4-butoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2965608.png)
![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2965609.png)

![2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2965613.png)
![2-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2965614.png)

![3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2965617.png)
![2-Chloro-N-[(1R)-1-(7-fluoro-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B2965618.png)
![1-Benzoyl-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2965620.png)

